3-(Benzylamino)oxolane-3-carboxylic acid

Overview

Description

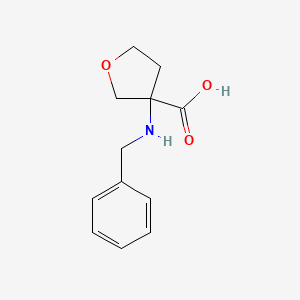

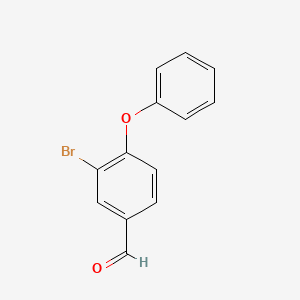

3-(Benzylamino)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-(Benzylamino)oxolane-3-carboxylic acid can be represented by the SMILES stringOC(C1(NCC2=CC=CC=C2)CCOC1)=O . The InChI representation is 1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) . Physical And Chemical Properties Analysis

3-(Benzylamino)oxolane-3-carboxylic acid is a solid compound . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Applications in Peptidomimetic Synthesis and Combinatorial Chemistry

3-(Benzylamino)oxolane-3-carboxylic acid shows potential as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. The distinct functionalities within its structure allow for selective reactions, making it a versatile component in the synthesis of complex molecules such as pseudopeptides. This is exemplified in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, showcasing its utility in creating complex molecular architectures (Pascal et al., 2000).

Potential in Pharmacological Applications

The compound’s derivatives, notably 4-N-R-2-Oxo-1,2-dihydroquinoline-3-carboxylic acids, have been investigated for their analgesic properties. The presence of a carboxylic group and a benzyl fragment in these molecules is crucial for manifesting analgesic effects, indicating the potential of 3-(Benzylamino)oxolane-3-carboxylic acid derivatives in pharmacological applications (Ukrainets et al., 2011).

Involvement in Novel Synthetic Methodologies

The compound has been utilized in innovative synthetic methodologies, including the photocarboxylation of benzylic C–H bonds with CO2 to produce 2-arylpropionic acids under metal-free conditions. This method, involving a photo-oxidized hydrogen atom transfer catalyst, opens avenues for synthesizing various drugs (Meng et al., 2019).

Use in Organic Synthesis and Material Science

3-(Benzylamino)oxolane-3-carboxylic acid is an integral part of processes aiming to develop new materials for potential application in liquid crystal displays. Its derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrate high orientation parameters in nematic liquid crystal, highlighting their significance in material science (Bojinov & Grabchev, 2003).

Role in Catalysis and Chemical Transformations

The compound's framework has been utilized in catalytic processes, such as the Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids. This highlights its role in facilitating complex chemical transformations, further underscoring its versatility in synthetic chemistry (Liao et al., 2005).

Safety and Hazards

properties

IUPAC Name |

3-(benzylamino)oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSSCFGNVYENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)oxolane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)

![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)

![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)